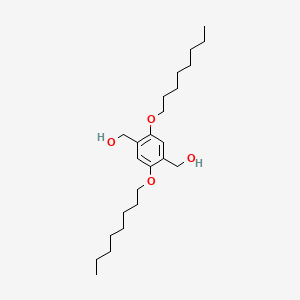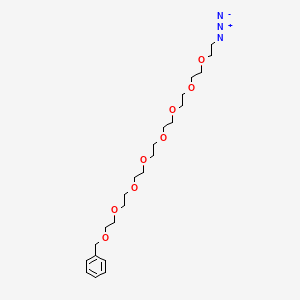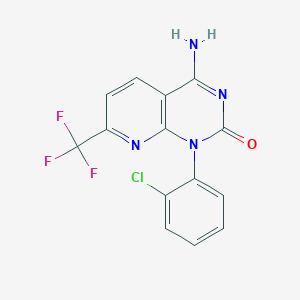![molecular formula C15H8ClF6NO2 B11936376 N-[3,4-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-chlorobenzamide](/img/structure/B11936376.png)
N-[3,4-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV687807 is a potent anthelmintic compound that has shown significant efficacy against various pathogens, including Toxoplasma gondii and Vibrio cholerae . It is part of the Pathogen Box, an open-source library of drug-like compounds provided by Medicines for Malaria Venture . This compound has garnered attention due to its potential in combating antimicrobial resistance and its promising applications in scientific research.
Preparation Methods
The synthetic routes and reaction conditions for MMV687807 are not extensively detailed in the available literature. it is known that the compound is part of the Pathogen Box, which includes drug-like compounds that have been synthesized and screened for their biological activity . Industrial production methods for MMV687807 would likely involve standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired chemical structure.
Chemical Reactions Analysis
MMV687807 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which are essential for its biological activity.
Substitution Reactions: MMV687807 can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: The reactions involving MMV687807 typically require specific reagents and conditions, such as oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV687807 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and potential as a building block for synthesizing other compounds.
Medicine: The compound has potential therapeutic applications, particularly in treating infections caused by Toxoplasma gondii and Vibrio cholerae
Mechanism of Action
The mechanism of action of MMV687807 involves its interaction with specific molecular targets and pathways in pathogens. For example, the compound has been shown to disrupt mitochondrial proton gradients in certain pathogens, leading to their inhibition . Additionally, MMV687807 affects cellular functions on multiple levels, including carbon metabolism, iron homeostasis, and biofilm formation . These interactions ultimately result in the inhibition of pathogen growth and survival.
Comparison with Similar Compounds
MMV687807 can be compared with other similar compounds, such as:
MMV675968: Another compound from the Pathogen Box that has shown efficacy against Vibrio cholerae.
MMV687273: A compound that has shown the ability to reduce the metabolic activity of cells within preformed biofilms.
MMV687807 is unique due to its specific mechanism of action and its broad-spectrum efficacy against various pathogens. Its ability to disrupt mitochondrial proton gradients and affect multiple cellular functions sets it apart from other compounds .
Properties
Molecular Formula |
C15H8ClF6NO2 |
|---|---|
Molecular Weight |
383.67 g/mol |
IUPAC Name |
N-[3,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H8ClF6NO2/c16-7-1-4-12(24)9(5-7)13(25)23-8-2-3-10(14(17,18)19)11(6-8)15(20,21)22/h1-6,24H,(H,23,25) |
InChI Key |
OAPJNIWWXJDUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)



![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)
![methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11936357.png)
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)



![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)
